

Molecular structure of Ammonium hexacyanoferrate(II) dihydrate

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Compound of Interest

Compound Name: Ammonium hexacyanoferrate(II)

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An In-Depth Technical Guide to the Molecular Structure of **Ammonium Hexacyanoferrate(II)** and its Hydrated Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the hexacyanoferrate(II) anion in the presence of ammonium counter-ions, with a focus on its hydrated crystalline forms. While direct crystallographic data for a pure **ammonium hexacyanoferrate(II)** dihydrate is not readily available in the reviewed literature, this document presents detailed structural information from closely related and well-characterized mixed cation compounds: Strontium **Ammonium Hexacyanoferrate(II)** Dihydrate and Barium **Ammonium Hexacyanoferrate(II)** Trihydrate. These structures provide critical insights into the coordination environment of the iron center, the geometry of the hexacyanoferrate(II) anion, and the role of ammonium ions and water molecules in the crystal lattice.

Introduction to Hexacyanoferrates(II)

Hexacyanoferrate(II) complexes, historically known as ferrocyanides, are coordination compounds featuring a central iron(II) ion octahedrally coordinated to six cyanide ligands. The resulting $[\text{Fe}(\text{CN})_6]^{4-}$ anion is a stable, diamagnetic species that forms a variety of salts. These compounds are of significant interest in coordination chemistry, materials science, and have applications as precursors for catalysts and molecular magnets. The presence of different cations and water molecules of hydration can significantly influence the crystal packing and overall structure.

Ammonium hexacyanoferrate(II), with the general formula $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$, is a green crystalline powder that is soluble in water.^[1] It is known to form hydrates, and its thermal decomposition has been studied as a method for synthesizing Prussian Blue and iron oxide nanoparticles.^[2]

Molecular Structure and Crystallographic Data

The fundamental structural unit in these compounds is the $[\text{Fe}(\text{CN})_6]^{4-}$ anion, where the iron(II) ion is in a nearly perfect octahedral environment. The Fe-C and C-N bond lengths are consistent across different counter-ions, demonstrating the robustness of this complex anion.

Analogous Structure: Strontium Ammonium Hexacyanoferrate(II) Dihydrate

A detailed crystal structure has been determined for $\text{Sr}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 2\text{H}_2\text{O}$.^{[3][4]} This compound provides the closest structural model to the requested molecule.

Table 1: Crystallographic Data for $\text{Sr}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 2\text{H}_2\text{O}$ ^{[3][4]}

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	13.1420(3)
b (Å)	14.1656(4)
c (Å)	7.3364(2)
Z	4

Table 2: Selected Bond Distances and Angles for $\text{Sr}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 2\text{H}_2\text{O}$ ^{[3][4]}

Bond	Distance (Å)	Angle	Degree (°)
Fe–C	1.919(4) - 1.939(4)	C–Fe–C (cis)	88.0(1) - 92.0(1)
C–N	1.149(5) - 1.164(5)		
Sr–Ow	2.636(4), 2.741(4)		
Sr–N(cyanide)	2.640(4) - 2.676(3)		
N(ammonium)–Ow	2.851, 2.898		
N(ammonium)– N(cyanide)	3.098, 3.189		

In this structure, the iron(II) ion is located at a crystallographic inversion center, ensuring a highly symmetrical octahedral coordination.[3][4] The strontium ion is coordinated by water molecules and the nitrogen atoms of the cyanide ligands from neighboring hexacyanoferrate anions.[3][4] The ammonium ions stabilize the lattice through hydrogen bonds with the water molecules and the cyanide nitrogen atoms.[3]

Analogous Structure: Barium Ammonium Hexacyanoferrate(II) Trihydrate

The crystal structure of $\text{Ba}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$ has also been determined, offering further insight into the structural possibilities of ammonium-containing hexacyanoferrates(II).[5][6][7]

Table 3: Crystallographic Data for $\text{Ba}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$ [5]

Parameter	Value
Crystal System	Trigonal
Space Group	R-3c
a, b (Å)	7.3744(2)
c (Å)	45.758(2)
Z	6

Table 4: Selected Bond Distances and Angles for $\text{Ba}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$ [5][6]

Bond	Distance (Å)	Angle	Degree (°)
Fe–C	1.912(2)	Fe–C–N	178.6(2)
C–N	1.153(3)	C–Fe–C (cis)	~90
Ba–N(cyanide)	2.894(2)		
Ba–Ow	2.880(3)		

In this trigonal structure, the $[\text{Fe}(\text{CN})_6]^{4-}$ anion again displays a near-perfect octahedral geometry. [5][6][7] The barium ion is in a nine-coordinate environment, bonded to six cyanide nitrogen atoms and three water molecules. [5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of these **ammonium hexacyanoferrate(II)** compounds, based on the cited literature.

Synthesis

A general method for the synthesis of mixed cation **ammonium hexacyanoferrate(II)** hydrates involves the reaction of a soluble hexacyanoferrate(II) salt with ammonium chloride and a salt of the desired divalent metal in an aqueous solution. [4][5]

Protocol for the Synthesis of $\text{M}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot n\text{H}_2\text{O}$ (M = Sr, Ba)

- **Solution Preparation:** Prepare aqueous solutions of sodium hexacyanoferrate(II) decahydrate, ammonium chloride, and the chloride salt of the divalent metal (e.g., strontium chloride or barium chloride). [4][5]
- **Reaction:** In an inert atmosphere, mix equal volumes of the sodium hexacyanoferrate(II) and ammonium chloride solutions. [5]
- **Precipitation:** Slowly add the divalent metal chloride solution to the reaction mixture. A precipitate will form. [5]

- Isolation: The resulting precipitate is isolated by filtration.[3]
- Drying: The product is then dried, for example, in a desiccator with silica gel.[3]

A simpler, though less specific, synthesis for **ammonium hexacyanoferrate(II)** involves the neutralization of hexacyanoferric(II) acid with an ammonia solution, followed by salting out with ethanol.[1]

Characterization

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure.

- Instrumentation: A CCD diffractometer with graphite-monochromated MoK α radiation is typically used.[3][6]
- Data Collection: Data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[3]
- Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares procedures.[3] Software such as SHELXS, SHELXL, and HKL DENZO-SCALEPACK are commonly employed for this purpose.[3]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the components of the complex.

- Sample Preparation: Samples are typically prepared as KBr pellets.[3][5]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used to collect the spectra.
- Key Vibrational Modes: The C \equiv N stretching vibration is a prominent feature in the spectra of hexacyanoferrates. In $\text{Sr}(\text{NH}_4)_2[\text{Fe}(\text{CN})_6] \cdot 2\text{H}_2\text{O}$, this mode appears around 2040 cm^{-1} . The N-H bending and H-O-H bending modes are also observed, typically in the range of 1400-1630 cm^{-1} . [3]

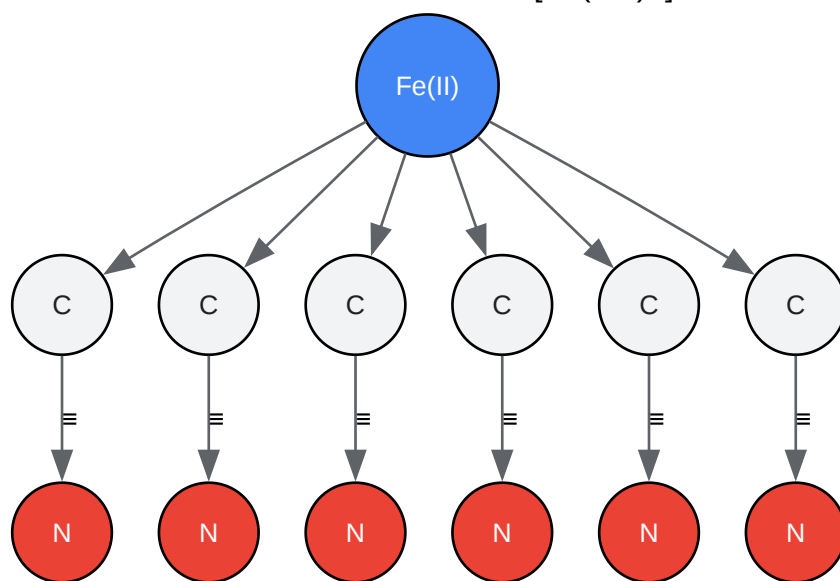
Thermogravimetric Analysis (TGA): TGA is employed to determine the water content and study the thermal decomposition of the compound.

- Procedure: A sample is heated at a constant rate under a controlled atmosphere (e.g., flowing nitrogen or air), and the mass loss is recorded as a function of temperature.[3][5] The dehydration process is typically observed as the initial mass loss step.[5]

Visualizations

The following diagrams illustrate the key structural relationships and experimental workflows.

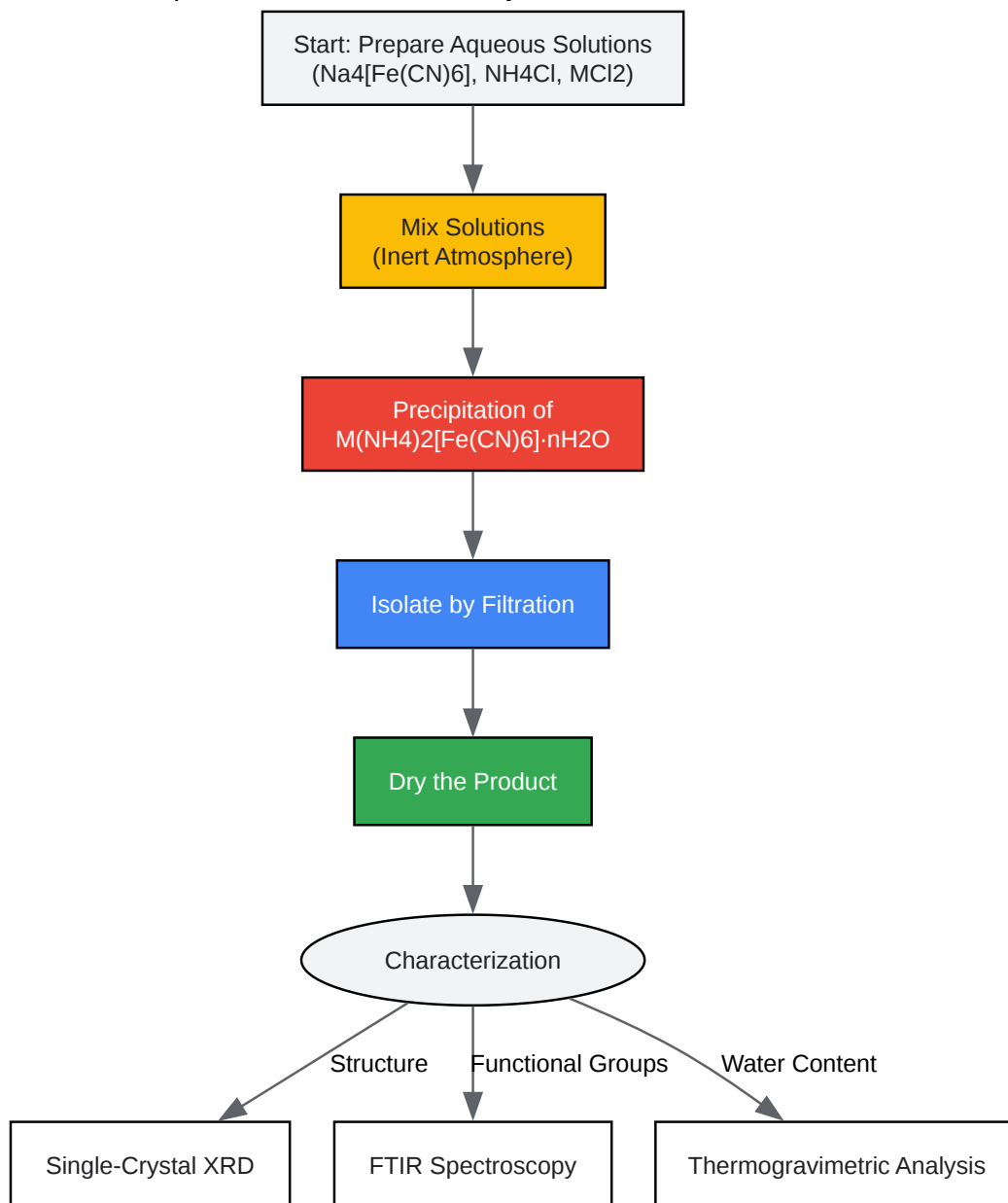
Coordination Environment of the $[\text{Fe}(\text{CN})_6]^{4-}$ Anion



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Caption: Octahedral coordination of the Fe(II) center by six cyanide ligands.

Experimental Workflow for Synthesis and Characterization

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